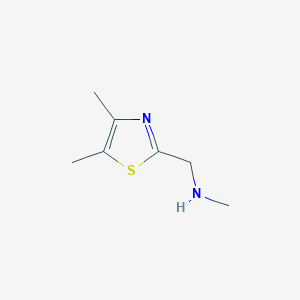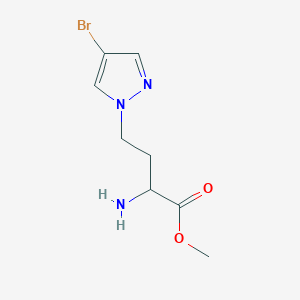
Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and an amino group at the 2-position of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid.
Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The bromine atom at the 4-position of the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Sodium azide, thiols; reactions are conducted under mild to moderate temperatures in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes. For example, it could inhibit enzymes like cyclooxygenase (COX) or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound’s effects may be mediated through pathways such as the inflammatory response, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C8H12BrN3O2 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H12BrN3O2/c1-14-8(13)7(10)2-3-12-5-6(9)4-11-12/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
VXCVUIWMLLRMAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C=C(C=N1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



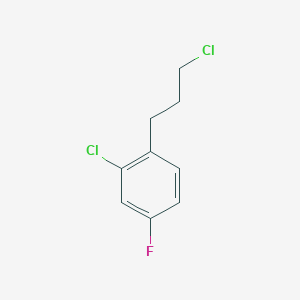
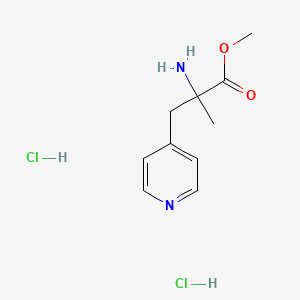
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)

![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
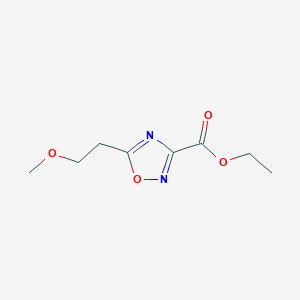
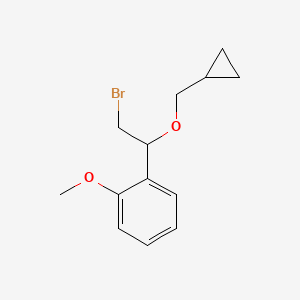
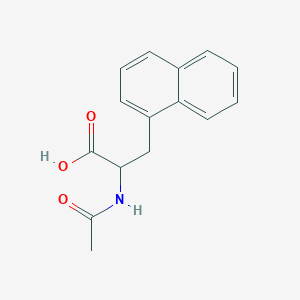
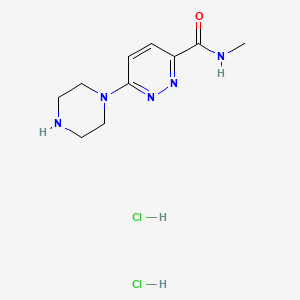
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
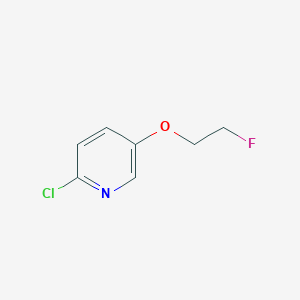
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
